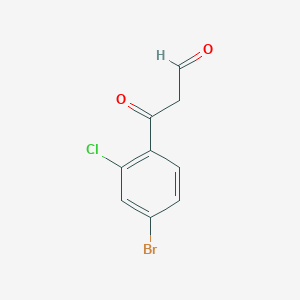
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative. This compound is of significant interest in the field of medicinal chemistry due to its unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the use of fluorinated precursors and cyclobutane derivatives. One common method includes the reaction of 2-fluorophenyl derivatives with difluorocyclobutane carboxylic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic methods that ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various fluorinated cyclobutane derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
3,3-difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2/c12-8-4-2-1-3-7(8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |
InChI Key |
XGFPHIVMUJEKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


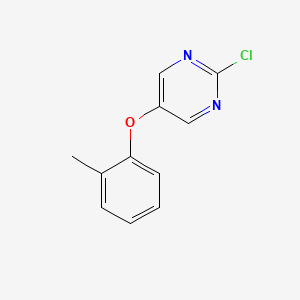
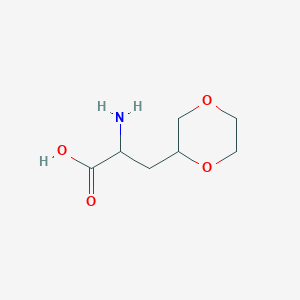
![Bicyclo[3.1.0]hexane-2-thiol](/img/structure/B13317021.png)
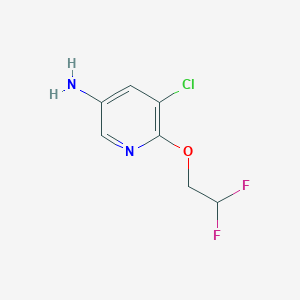
![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
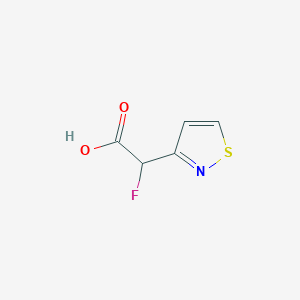
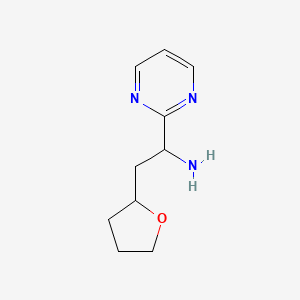
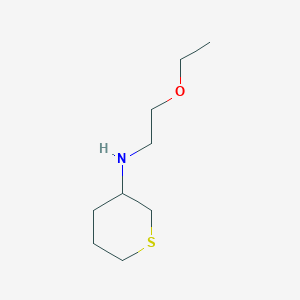
![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)
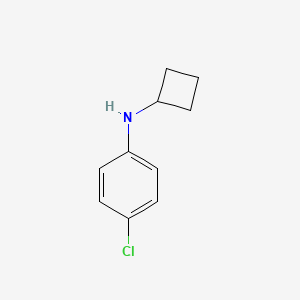

![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)

